(3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate

Description

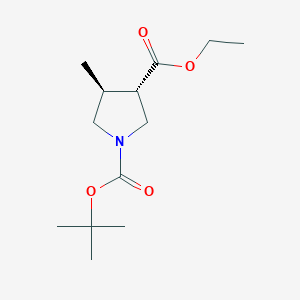

(3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate (CAS: 1434126-87-0) is a chiral pyrrolidine derivative with two ester groups (tert-butyl and ethyl) and a methyl substituent at the 4-position. Its stereochemistry (3S,4S) is critical for applications in asymmetric synthesis and pharmaceutical intermediate development. Synthesized via methods similar to those described in , it is typically isolated as a colorless oil after flash column chromatography .

Properties

Molecular Formula |

C13H23NO4 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-methylpyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 |

InChI Key |

QGNVVHOIALIBRL-NXEZZACHSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@H]1C)C(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C1CN(CC1C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through alkylation reactions. These reactions often require strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials and facilitate nucleophilic substitution.

Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the correct (3S,4S) configuration.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Ester Hydrolysis

The compound undergoes hydrolysis of its ester groups under acidic or basic conditions, producing carboxylic acids. For example, treatment with aqueous ammonia at elevated temperatures yields the corresponding dicarboxylic acid derivative.

Reaction Conditions

| Yield | Solvent/Reagents | Temperature | Time |

|---|---|---|---|

| 62% | Dichloromethane, ammonia water | 60°C | 15 hours |

| 96% | Ammonium chloride, sodium azide | Reflux | Overnight |

This reaction is critical for synthesizing intermediates in drug development and modifying the compound’s solubility profile .

Reduction Reactions

The compound’s carbonyl groups (if present) or ester functionalities can be reduced to alcohols or amines using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Baker’s yeast reduction is also noted as a method for synthesizing this compound from precursors.

Key Reduction Pathways

-

Enzymatic Reduction : Utilizes baker’s yeast to selectively reduce carbonyl groups to alcohols while preserving stereochemistry.

-

Chemical Reduction : Converts esters to primary alcohols or amines, depending on the reducing agent.

Oxidation Reactions

Oxidation of the compound’s alcohol or amine groups can generate ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Oxidation Mechanism

The tert-butyl and ethyl substituents limit oxidation at the pyrrolidine ring, directing reactivity to peripheral functional groups.

Substitution Reactions

The nitrogen atom in the pyrrolidine ring and ester groups enable nucleophilic or electrophilic substitution. For example, alkyl halides or acyl chlorides can replace ester groups under basic or acidic conditions .

Representative Reaction

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Ammonia | Methanol/Water | Reflux, overnight | Aminated derivative |

| Di-tert-butyl dicarbonate | Dichloromethane | Room temperature | Boc-protected derivative |

Structural Influence on Reactivity

The cis stereochemistry (3S,4S) and steric bulk from tert-butyl/ethyl groups direct reactivity to specific sites, influencing reaction rates and selectivity. For example, ester hydrolysis occurs preferentially at the less hindered position .

Stability and Purification

The compound is stable under standard conditions but requires careful handling during reactions. Purification methods include recrystallization and chromatography .

Scientific Research Applications

Medicinal Chemistry

The compound's stereochemistry (3S,4S) is crucial for its interaction with biological targets. Research indicates that it may exhibit significant binding affinity to certain enzymes and receptors, making it a candidate for further pharmacological studies.

Case Study: Binding Affinity

Studies have shown that compounds similar to (3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, its structural analogs have been tested against enzymes like acetylcholinesterase and carbonic anhydrase, demonstrating potential therapeutic effects in neurodegenerative diseases and other conditions.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently.

Synthetic Pathways

The synthesis typically involves multi-step organic reactions that may include:

- Chiral Catalysis : Utilizing chiral catalysts to ensure the correct stereochemistry is maintained during synthesis.

- Functional Group Transformations : The compound can undergo esterification and amidation reactions to yield derivatives with enhanced properties.

Enzyme Interaction Studies

Understanding the interactions between this compound and biological macromolecules is essential for drug design.

Techniques Used

- Surface Plasmon Resonance (SPR) : This technique helps measure the binding kinetics of the compound with target proteins.

- X-ray Crystallography : Provides detailed structural information about the compound's interaction with enzymes at the molecular level.

Potential Applications in Agriculture

Preliminary studies suggest that derivatives of this compound may have applications as agrochemicals due to their biological activity against pests and pathogens.

Mechanism of Action

The mechanism of action of (3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application but often involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Stereochemical Variants

(3S,4R)-1-tert-Butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1420780-19-3)

- Molecular Formula : C₂₄H₃₅N₃O₅ (MW: 445.56 g/mol).

- Key Differences : The (3S,4R) configuration and addition of a pivaloyl-tetrahydro-naphthyridinyl group enhance molecular complexity and weight. This compound is tailored for drug discovery targeting enzyme inhibition or receptor modulation due to its fused heterocyclic system .

(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1228070-72-1)

Functional Group Variations

- (3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate (CAS: 955422-25-0) Molecular Formula: C₁₂H₂₂N₂O₄ (MW: 258.31 g/mol). Key Differences: The 4-amino group replaces the methyl substituent, rendering it a versatile intermediate for peptide coupling or amide formation. It shares the ethyl ester but differs in stereochemistry (3S,4R) .

(3S,4R)-1-tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: MFCD18803482)

Key Research Findings

- Stereochemical Impact : The (3S,4S) configuration of the target compound confers distinct chiral recognition properties compared to (3S,4R) or racemic analogs, critical for enantioselective catalysis .

- Functional Group Utility : Ethyl esters (target) offer slower hydrolysis rates than methyl esters (e.g., CAS: 1420780-19-3), enhancing stability in protic environments .

- Commercial Viability : Halogenated analogs (e.g., bromo, chloro) command similar prices but serve niche roles in medicinal chemistry, whereas the target compound’s simplicity favors scalable synthesis .

Biological Activity

(3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and neuroprotective effects. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

- IUPAC Name : 1-(tert-butyl) 3-ethyl (3S,4S)-4-methylpyrrolidine-1,3-dicarboxylate

- CAS Number : 1434126-87-0

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- Purity : 96% .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various pathological processes. Notably, research indicates that it may act as an inhibitor of cysteine proteases, which are crucial in viral replication and other cellular processes.

Enzyme Inhibition Studies

A study focused on the design and synthesis of dipeptide-type compounds revealed that derivatives similar to this compound exhibited potent inhibitory activity against the SARS-CoV 3CL protease. The compounds were evaluated using fluorometric protease assays, where the IC₅₀ values were determined for several inhibitors, indicating their effectiveness in reducing substrate cleavage by the protease .

Table 1: Inhibitory Activity Against SARS-CoV Protease

| Compound ID | IC₅₀ (μM) | Structural Features |

|---|---|---|

| 26m | 0.39 | Benzothiazole warhead |

| 26n | 0.33 | γ-lactam unit |

These findings suggest that modifications in the structure of pyrrolidine derivatives can enhance their inhibitory potency against viral enzymes.

Neuroprotective Effects

In addition to its antiviral properties, this compound has been investigated for its neuroprotective effects. A related compound was shown to inhibit amyloid beta peptide aggregation and protect astrocyte cells from oxidative stress induced by Aβ₁₋₄₂ . The mechanism involves reducing inflammatory markers such as TNF-α and preventing free radical formation.

Case Study: Neuroprotection Against Aβ-Induced Toxicity

In vitro studies demonstrated that treatment with (3S,4S)-1-tert-butyl 3-ethyl 4-methylpyrrolidine derivatives resulted in:

- Reduction in Malondialdehyde (MDA) levels indicating decreased lipid peroxidation.

- Increased Glutathione (GSH) levels suggesting enhanced antioxidant capacity.

These results highlight the potential for this compound to be developed as a therapeutic agent for neurodegenerative diseases characterized by amyloid pathology.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3S,4S)-1-tert-Butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate to improve yield and stereoselectivity?

- Methodological Answer:

- Reaction Conditions: Use chiral catalysts or auxiliaries to enforce stereochemical control during key steps (e.g., ring closure or substitution reactions). For example, tert-butyl ester protection (as seen in related pyrrolidine derivatives ) can stabilize intermediates and reduce side reactions.

- Purification: Employ techniques like chiral HPLC or recrystallization to isolate the desired diastereomer. Evidence from similar compounds highlights the importance of chromatographic separation for stereochemical purity .

- Catalysts: DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C have been effective in analogous esterification reactions .

Q. What analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to verify substituent positions and coupling constants. For example, diastereotopic protons in the pyrrolidine ring will show distinct splitting patterns .

- Chiral HPLC/MS: Compare retention times with known standards to confirm enantiomeric excess. This is critical for validating stereochemical assignments in asymmetric syntheses .

- IR and Mass Spectrometry: Analyze carbonyl stretches (e.g., 1700–1750 cm) for ester groups and match molecular ion peaks to theoretical masses .

Q. How can researchers ensure stereochemical purity during large-scale synthesis?

- Methodological Answer:

- Kinetic Resolution: Optimize reaction kinetics to favor the desired stereoisomer. For example, slow addition of reagents may reduce racemization.

- Crystallization Screening: Test solvent systems (e.g., hexane/ethyl acetate) to selectively crystallize the target isomer, as demonstrated in tert-butyl-protected analogs .

- In-line Monitoring: Use PAT (Process Analytical Technology) tools like FTIR to detect impurities in real time .

Advanced Research Questions

Q. How can contradictory stereochemical outcomes from different synthetic routes be resolved?

- Methodological Answer:

- Mechanistic Studies: Perform DFT calculations to model transition states and identify steric/electronic factors influencing stereoselectivity. For example, bulky tert-butyl groups may shield specific faces of intermediates .

- Cross-Validation: Compare X-ray crystallography data of intermediates with computational predictions to reconcile discrepancies .

- Isotopic Labeling: Use - or -labeled reagents to trace reaction pathways and identify competing mechanisms .

Q. What computational methods are suitable for predicting the stability and reactivity of this compound under varying conditions?

- Methodological Answer:

- Quantum Chemistry: Apply QSPR (Quantitative Structure-Property Relationship) models to predict hydrolysis rates of ester groups in aqueous environments .

- Molecular Dynamics (MD): Simulate interactions with solvents (e.g., DMSO vs. chloroform) to assess conformational stability .

- Thermogravimetric Analysis (TGA): Correlate computational decomposition temperatures with experimental TGA data to validate predictions .

Q. How should researchers address stability issues during long-term storage or under acidic/basic conditions?

- Methodological Answer:

- Degradation Studies: Accelerate aging tests (e.g., 40°C/75% RH) and analyze degradation products via LC-MS. Tert-butyl esters are prone to acid-catalyzed cleavage, so storage in neutral, anhydrous conditions is critical .

- Stabilizer Screening: Add antioxidants (e.g., BHT) or desiccants to containers to mitigate oxidative or hydrolytic degradation .

Q. What experimental designs are recommended to study the compound’s reactivity with nucleophiles or electrophiles?

- Methodological Answer:

- Competitive Reactivity Assays: Expose the compound to a panel of nucleophiles (e.g., amines, thiols) in controlled pH environments. Monitor adduct formation via -NMR if fluorinated analogs are used .

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to elucidate mechanistic pathways .

Q. How can conflicting spectroscopic data (e.g., unexpected NOE effects in NMR) be analyzed?

- Methodological Answer:

- NOESY/ROESY: Perform 2D NMR experiments to distinguish through-space interactions and reassign stereochemical configurations .

- Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering) that may obscure spectral interpretations .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.